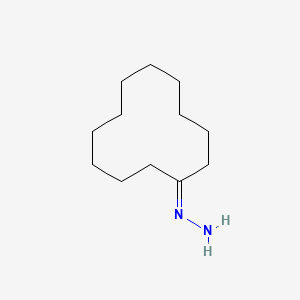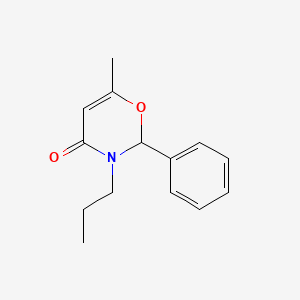![molecular formula C25H20N2O2 B14411699 N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide CAS No. 84809-07-4](/img/structure/B14411699.png)
N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves the functionalization of the carbazole core. One common method includes the reaction of 2-hydroxy-11H-benzo[A]carbazole-3-carboxylic acid with 2-ethylphenylamine under specific conditions to form the desired amide . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of carbazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amide group can produce an amine .
Aplicaciones Científicas De Investigación
N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves its interaction with molecular targets such as DNA and proteins. It can inhibit DNA synthesis and induce apoptosis in cancer cells by activating caspase pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl carbazole-3-carboxamide: Known for its potent anticancer activity.
Polycarbazole derivatives: Used in optoelectronic applications due to their excellent charge transport properties.
Indolo[2,3-a]carbazoles: Investigated for their diverse biological properties and applications.
Uniqueness
N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide stands out due to its specific structural features, which confer unique photochemical stability and biological activity. Its combination of a carbazole core with an ethylphenyl group and a hydroxyl group makes it particularly versatile for various applications in chemistry, biology, and industry .
Propiedades
Número CAS |
84809-07-4 |
|---|---|
Fórmula molecular |
C25H20N2O2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-(2-ethylphenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C25H20N2O2/c1-2-15-7-3-5-9-21(15)27-25(29)20-13-16-11-12-18-17-8-4-6-10-22(17)26-24(18)19(16)14-23(20)28/h3-14,26,28H,2H2,1H3,(H,27,29) |
Clave InChI |
MZUPIDOMFYWHQN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)

![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)

![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)

![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)


![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
